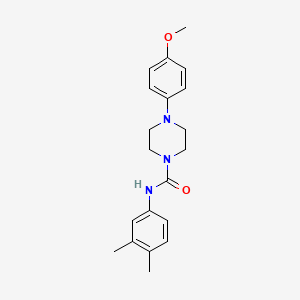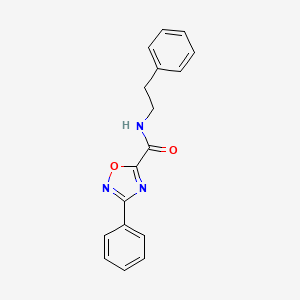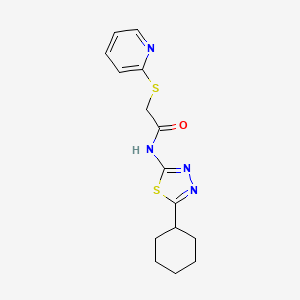
N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CXM or C16H23N2O, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). In Alzheimer's disease research, this compound has been shown to reduce oxidative stress and inflammation in the brain. In Parkinson's disease research, this compound has been shown to reduce neuroinflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide research include exploring its potential in other diseases and investigating its use in combination with other drugs.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of cyclohexylamine with 2-methylquinoline-3-carboxylic acid in the presence of acetic anhydride and triethylamine. The resulting product is then hydrolyzed to yield this compound. This process has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.
Propriétés
IUPAC Name |
N-cyclohexyl-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13-9-10-16-14(12-13)6-5-11-19(16)17(20)18-15-7-3-2-4-8-15/h9-10,12,15H,2-8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSHJIOXUTUXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzoyl)morpholine](/img/structure/B5463617.png)


![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5463629.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pentanamide](/img/structure/B5463633.png)
![2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B5463640.png)

![[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)thio]acetic acid](/img/structure/B5463653.png)
![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5463679.png)
![N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5463682.png)
![7-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5463685.png)

![2-[2-(4-methoxyphenyl)vinyl]-5,7-dinitro-1,3-benzoxazole](/img/structure/B5463706.png)

